molecular formula C15H17N3O4 B12775921 (5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide CAS No. 875003-62-6

(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide

Cat. No.: B12775921
CAS No.: 875003-62-6
M. Wt: 303.31 g/mol
InChI Key: FKMDICPKYZOJFW-GFCCVEGCSA-N
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Description

(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide is a complex organic compound that features an oxazolidine ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Oxazolidine Ring: The oxazolidine ring can be formed by the cyclization of an amino alcohol with a carbonyl compound.

    Coupling of the Indole and Oxazolidine Rings: The final step involves coupling the indole moiety with the oxazolidine ring through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxo derivatives, while reduction could lead to various alcohols or amines.

Scientific Research Applications

(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5S)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide: The stereoisomer of the compound, which may have different biological activity.

    2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide: Lacks the specific stereochemistry, which could affect its properties.

Properties

CAS No.

875003-62-6

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

(5R)-2-oxo-3-(2-oxo-1-propan-2-yl-3H-indol-5-yl)-1,3-oxazolidine-5-carboxamide

InChI

InChI=1S/C15H17N3O4/c1-8(2)18-11-4-3-10(5-9(11)6-13(18)19)17-7-12(14(16)20)22-15(17)21/h3-5,8,12H,6-7H2,1-2H3,(H2,16,20)/t12-/m1/s1

InChI Key

FKMDICPKYZOJFW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)N1C(=O)CC2=C1C=CC(=C2)N3C[C@@H](OC3=O)C(=O)N

Canonical SMILES

CC(C)N1C(=O)CC2=C1C=CC(=C2)N3CC(OC3=O)C(=O)N

Origin of Product

United States

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